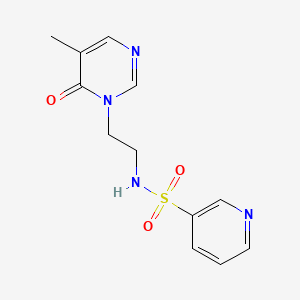
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578 and belongs to the class of pyridine sulfonamide compounds.
Mecanismo De Acción
MRS2578 exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y6 receptors. These receptors are activated by extracellular nucleotides, such as ATP and ADP, and play a crucial role in various physiological processes. By blocking these receptors, MRS2578 inhibits the downstream signaling pathways, leading to a reduction in the biological effects mediated by these receptors.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different experimental models. In platelets, MRS2578 inhibits ADP-induced aggregation and secretion, indicating its potential role in preventing thrombosis. In immune cells, MRS2578 inhibits the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, suggesting its potential role in modulating the immune response. In cancer cells, MRS2578 inhibits cell proliferation and migration, indicating its potential role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2578 has several advantages and limitations for lab experiments. One of the significant advantages is its high selectivity and potency towards P2Y1 and P2Y6 receptors, making it an ideal tool for investigating the role of these receptors in different biological processes. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
MRS2578 has several potential future directions for scientific research. One of the significant areas of research is its role in cancer therapy. MRS2578 has been shown to inhibit cancer cell proliferation and migration, indicating its potential as a therapeutic agent for cancer. Another potential future direction is its role in modulating the immune response. MRS2578 has been shown to inhibit the release of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and bioavailability of MRS2578, which can affect its potential clinical applications.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its role in purinergic signaling, and its pharmacological effects have been investigated in different experimental models. MRS2578 has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research.
Métodos De Síntesis
MRS2578 can be synthesized using various methods, including the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine in the presence of a base. Another method involves the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine-4-carboxylic acid, followed by the addition of sulfonamide.
Aplicaciones Científicas De Investigación
MRS2578 has been extensively studied for its potential applications in different fields of scientific research. One of the significant areas of research is its role in purinergic signaling. Purinergic signaling is a fundamental mechanism in various physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2578 acts as a potent and selective antagonist of P2Y1 and P2Y6 receptors, which are involved in purinergic signaling. This compound has been used to investigate the role of P2Y1 and P2Y6 receptors in various biological processes, including platelet activation, inflammation, and cancer.
Propiedades
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-10-7-14-9-16(12(10)17)6-5-15-20(18,19)11-3-2-4-13-8-11/h2-4,7-9,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCLZLNMEMAHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
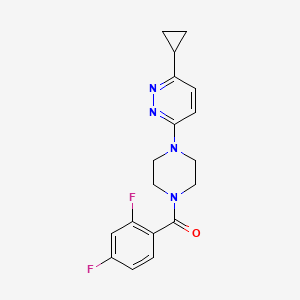
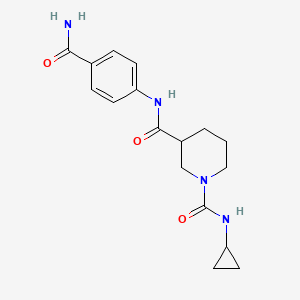
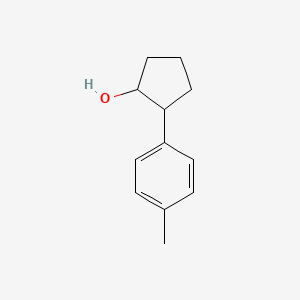
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
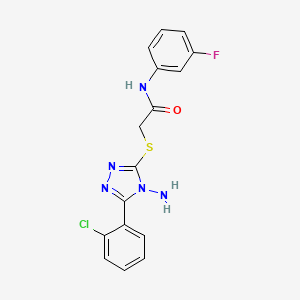
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)
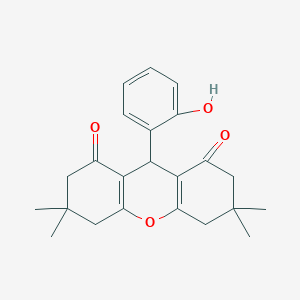
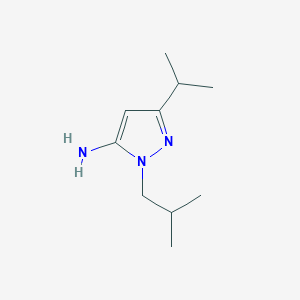
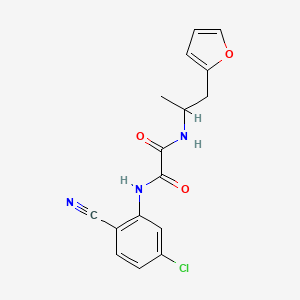
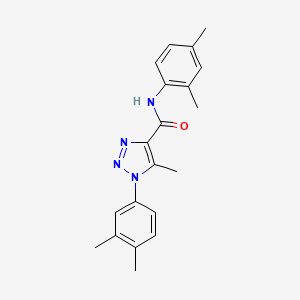
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)